2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide
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Overview
Description
2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthyridine core, a cyano group, and a cyclopentylacetamide moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
The synthesis of 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the naphthyridine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the cyano group: This step may involve the use of cyanating agents under specific conditions to introduce the cyano group at the desired position.
Attachment of the sulfanyl group: This can be done through nucleophilic substitution reactions using thiol-containing reagents.
Formation of the cyclopentylacetamide moiety: This step involves the acylation of the intermediate compound with cyclopentylamine under suitable conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
Medicine: The compound’s unique structure suggests potential pharmacological activity, making it a candidate for drug discovery and development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide would depend on its specific application. In a pharmacological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the naphthyridine core may play crucial roles in binding to these targets, while the sulfanyl and cyclopentylacetamide moieties may influence the compound’s overall bioactivity and pharmacokinetics.
Comparison with Similar Compounds
Similar compounds to 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide include other naphthyridine derivatives and compounds with similar functional groups. Some examples are:
Naphthyridine derivatives: Compounds with similar naphthyridine cores but different substituents, such as 2-amino-1,8-naphthyridine or 2-chloro-1,8-naphthyridine.
Cyano-containing compounds: Molecules like 2-cyanoacetamide or 2-cyanopyridine, which feature the cyano group in different chemical environments.
Sulfanyl-containing compounds: Compounds such as thiophenol or 2-mercaptobenzothiazole, which contain the sulfanyl group attached to different aromatic systems.
The uniqueness of this compound lies in its combination of these functional groups within a single molecule, offering a distinct set of chemical and biological properties.
Properties
IUPAC Name |
2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c19-10-13-9-15-17(12-5-7-22(15)8-6-12)21-18(13)24-11-16(23)20-14-3-1-2-4-14/h9,12,14H,1-8,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBIFMXDVYSVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=C(C=C2C#N)N4CCC3CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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